methanesulfonic acid;7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one methanesulfonic acid;7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one AZD-8529 is a a positive allosteric modulator at the mGluR2 receptor. AZD8529 decreases Nicotine Self-Administration and Relapse in Squirrel Monkeys. AZD8529 potentiated agonist-induced activation of mGluR2 in the membrane-binding assay and in primate cortex, hippocampus, and striatum. In monkeys, AZD8529 decreased nicotine self-administration at doses (.3-3 mg/kg) that did not affect food self-administration. AZD8529 also reduced nicotine priming- and cue-induced reinstatement of nicotine seeking after extinction of the drug-reinforced responding. In rats, AZD8529 decreased nicotine-induced accumbens dopamine release. The positive allosteric modulators of metabotropic glutamate receptor 2 should be considered for relapse prevention.
Brand Name: Vulcanchem
CAS No.: 1314217-69-0
VCID: VC0520135
InChI: InChI=1S/C24H24F3N5O3.CH4O3S/c1-15-10-17(22-29-20(30-35-22)14-31-8-6-28-7-9-31)11-18-13-32(23(33)21(15)18)12-16-2-4-19(5-3-16)34-24(25,26)27;1-5(2,3)4/h2-5,10-11,28H,6-9,12-14H2,1H3;1H3,(H,2,3,4)
SMILES: CC1=CC(=CC2=C1C(=O)N(C2)CC3=CC=C(C=C3)OC(F)(F)F)C4=NC(=NO4)CN5CCNCC5.CS(=O)(=O)O
Molecular Formula: C25H28F3N5O6S
Molecular Weight: 583.6 g/mol

methanesulfonic acid;7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one

CAS No.: 1314217-69-0

Cat. No.: VC0520135

Molecular Formula: C25H28F3N5O6S

Molecular Weight: 583.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

methanesulfonic acid;7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one - 1314217-69-0

Specification

CAS No. 1314217-69-0
Molecular Formula C25H28F3N5O6S
Molecular Weight 583.6 g/mol
IUPAC Name methanesulfonic acid;7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one
Standard InChI InChI=1S/C24H24F3N5O3.CH4O3S/c1-15-10-17(22-29-20(30-35-22)14-31-8-6-28-7-9-31)11-18-13-32(23(33)21(15)18)12-16-2-4-19(5-3-16)34-24(25,26)27;1-5(2,3)4/h2-5,10-11,28H,6-9,12-14H2,1H3;1H3,(H,2,3,4)
Standard InChI Key HRHCPVNKPOTCGB-UHFFFAOYSA-N
SMILES CC1=CC(=CC2=C1C(=O)N(C2)CC3=CC=C(C=C3)OC(F)(F)F)C4=NC(=NO4)CN5CCNCC5.CS(=O)(=O)O
Canonical SMILES CC1=CC(=CC2=C1C(=O)N(C2)CC3=CC=C(C=C3)OC(F)(F)F)C4=NC(=NO4)CN5CCNCC5.CS(=O)(=O)O
Appearance Solid powder

Introduction

Methanesulfonic acid;7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one is a complex organic compound with a specific chemical structure that includes a methanesulfonic acid moiety, a piperazine ring, an oxadiazole ring, and a trifluoromethoxyphenyl group. This compound is often referred to in scientific research due to its potential biological activity and chemical properties.

Synthesis Methods:

The synthesis of this compound typically involves multiple steps, including the formation of the oxadiazole ring, the attachment of the piperazine moiety, and the incorporation of the trifluoromethoxyphenyl group. Detailed synthesis protocols are not provided in the search results but can be found in specialized chemical synthesis literature.

Research Applications:

This compound may be used in various research applications, including:

  • Pharmacological Studies: Due to its complex structure, it might exhibit biological activity relevant to drug discovery.

  • Chemical Reactions: As a substrate or reagent in organic synthesis.

Hazard Information:

  • Signal Word: Warning

  • Hazard Statements: May cause harm if swallowed, in contact with skin, or if inhaled.

  • Precautionary Statements: Handle with care, avoid contact with skin and eyes, and use appropriate protective equipment.

Data Table

PropertyValue
Molecular FormulaC25H28F3N5O6S
Molecular WeightNot specified
SolubilityInsoluble in H2O and EtOH; soluble in DMSO
Storage ConditionsStore at low temperatures
Hazard SymbolGHS07 (Warning)

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